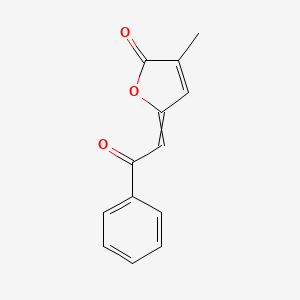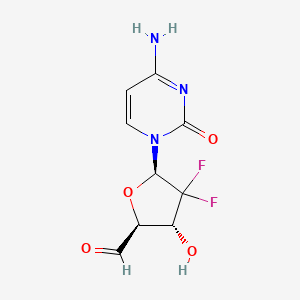
3,4-Dihydroxynaphthalene-2,7-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroxynaphthalene-2,7-disulfonic acid is an organic compound with the molecular formula C10H8O8S2. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and two sulfonic acid groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxynaphthalene-2,7-disulfonic acid typically involves the sulfonation of naphthalene derivatives. One common method is the reaction of 2-naphthol with sulfuric acid. The process involves heating 2-naphthol in excess 98% sulfuric acid at temperatures ranging from 60°C to 120°C over a period of 24 to 48 hours . The reaction mixture is then diluted with water and quenched, followed by the addition of sodium chloride to precipitate the product as its sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures higher yields and purity. The product is often isolated as its disodium salt, which is more stable and easier to handle.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxynaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions, such as sulfonation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Sulfuric acid and nitric acid are commonly used for sulfonation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
3,4-Dihydroxynaphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dihydroxynaphthalene-2,7-disulfonic acid involves its ability to interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the sulfonic acid groups can participate in ionic interactions. These interactions enable the compound to act as a chelating agent, binding to metal ions and other substrates. The pathways involved include oxidative and reductive processes, as well as substitution reactions that modify the compound’s structure and function.
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxynaphthalene-3,6-disulfonic acid:
4,5-Dihydroxynaphthalene-2,7-disulfonic acid: Another isomer with hydroxyl and sulfonic acid groups in different positions.
Uniqueness
3,4-Dihydroxynaphthalene-2,7-disulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where precise chemical interactions are required.
Properties
CAS No. |
859454-54-9 |
|---|---|
Molecular Formula |
C10H8O8S2 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
3,4-dihydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C10H8O8S2/c11-9-7-2-1-6(19(13,14)15)3-5(7)4-8(10(9)12)20(16,17)18/h1-4,11-12H,(H,13,14,15)(H,16,17,18) |
InChI Key |
CKAVPRYMGCYUKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14185484.png)


![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-1H-indol-1-yl]pentanenitrile](/img/structure/B14185502.png)
![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14185507.png)



![N-(4-Chlorophenyl)-4-[4-(1H-tetrazol-1-yl)phenyl]phthalazin-1-amine](/img/structure/B14185540.png)


![ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride](/img/structure/B14185564.png)

